methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate, also known as DMNPY, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. DMNPY has been found to exhibit promising properties in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. This inhibition leads to a reduction in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. In vivo studies have shown that this compound reduces inflammation and pain in animal models of inflammation and pain. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, this compound has been found to exhibit antimicrobial activities against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate has several advantages for lab experiments, including its high purity and yield, its potent biological activities, and its diverse range of applications. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water. These limitations must be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate research, including the development of new analogs with improved biological activities and reduced toxicity, the exploration of its potential applications in other fields of research, such as neuroscience and immunology, and the elucidation of its mechanism of action at the molecular level. This compound has the potential to become a valuable tool in scientific research and the development of new therapeutics.
Synthesis Methods
Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-4-nitropyrazole with 2-methylpropanoic acid and methanol in the presence of a catalyst. The resulting product is purified through recrystallization and chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.
Scientific Research Applications
Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. One of the main applications of this compound is in medicinal chemistry, where it has been found to possess potent anti-inflammatory and analgesic activities. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, this compound has been found to exhibit antimicrobial activities against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Properties
IUPAC Name |
methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6(10(14)17-4)5-12-8(3)9(13(15)16)7(2)11-12/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGXQXXLOJZPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)OC)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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